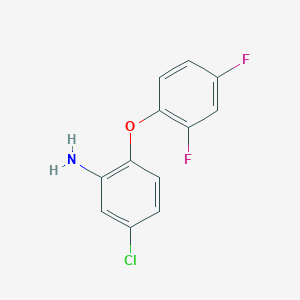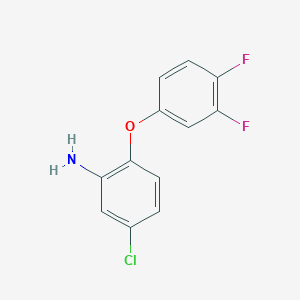
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . The molecular formula is C15H14F3NO and the molecular weight is 281.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group (-CF3), an aniline group (-NH2), and a 2,3-dimethylphenoxy group attached to a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- Grocock et al. (1971) explored the synthesis of derivatives of 2-trifluoromethyl-aniline, discussing factors like steric hindrance and intramolecular hydrogen bonding (Grocock et al., 1971).
- Dotsenko et al. (2019) described the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, with applications as drug precursors (Dotsenko et al., 2019).
- Zhang et al. (2013) synthesized rotationally restricted 9-arylacridines using 2-(trifluoromethyl)aniline, revealing insights into reaction mechanisms and molecular transformations (Zhang et al., 2013).
Applications in Material Science
- Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl derivatives, to study liquid crystalline properties (Miyajima et al., 1995).
- Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials for organic electroluminescent devices, using derivatives of aniline including trifluoromethyl groups (Doi et al., 2003).
Catalysis and Ligand Applications
- Halter et al. (2019) investigated the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with diols and formaldehyde, leading to the synthesis of metal complexes useful in catalysis and fluorescence applications (Halter et al., 2019).
- Schmid et al. (2001) synthesized new nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, showing potential in olefin polymerization catalysis (Schmid et al., 2001).
Biochemical and Pharmaceutical Research
- Gong et al. (2004) synthesized 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, a process relevant for pharmaceutical research (Gong et al., 2004).
- Wu et al. (2021) utilized 2-fluoro-5-(trifluoromethyl)aniline in Ru(II)-catalyzed reactions for the synthesis of quinazoline and fused isoindolinone structures, important in diverse chemical syntheses (Wu et al., 2021).
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFMQUIVWKKZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207466 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
946728-02-5 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)
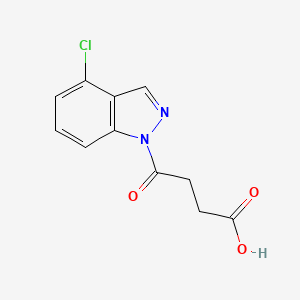
![3-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B1328254.png)

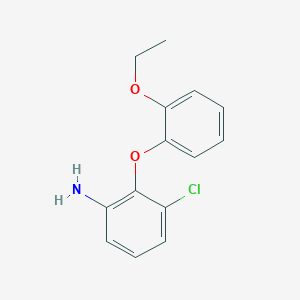



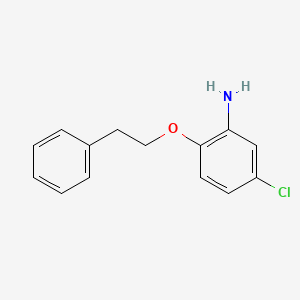

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

